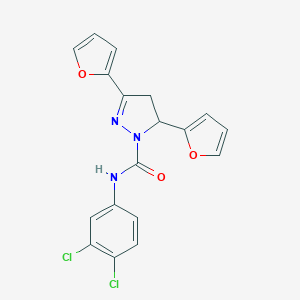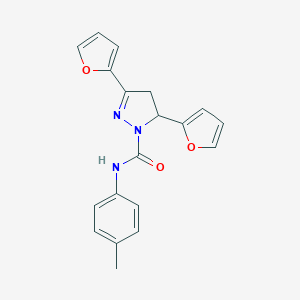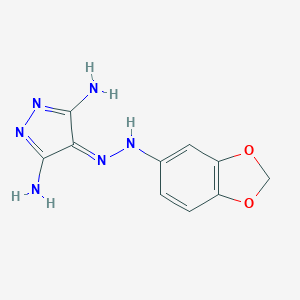
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine, also known as BDP, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of several enzymes and has been found to have potential therapeutic applications in several diseases.
Mechanism of Action
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine inhibits the activity of several enzymes by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, which prevents the enzyme from functioning properly. This leads to a decrease in the activity of the enzyme, which in turn leads to a decrease in the progression of the disease.
Biochemical and Physiological Effects
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases. It has also been found to inhibit the activity of cyclin-dependent kinases, which play a crucial role in the cell cycle. This leads to a decrease in the proliferation of cancer cells. 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has also been found to have neuroprotective effects in Alzheimer's disease and Parkinson's disease by inhibiting the activity of c-Jun N-terminal kinases.
Advantages and Limitations for Lab Experiments
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it an ideal compound for studying the mechanism of action of these enzymes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine also has some limitations for lab experiments. It is a reactive compound, which makes it difficult to handle. It can also form adducts with other compounds, which can interfere with the results of the experiment.
Future Directions
There are several future directions for the research on 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine. One direction is to study the potential therapeutic applications of 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine in other diseases such as diabetes and cardiovascular diseases. Another direction is to study the structure-activity relationship of 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine and its analogs. This can lead to the development of more potent and selective inhibitors of the enzymes targeted by 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine. Additionally, the development of new synthetic methods for 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine can lead to the production of larger quantities of the compound, which can be used for more extensive studies.
Conclusion
In conclusion, 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine is a potent inhibitor of several enzymes and has potential therapeutic applications in several diseases. Its mechanism of action involves the inhibition of the activity of these enzymes by binding to the active site of the enzyme. 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine, which can lead to the development of new therapeutic agents for several diseases.
Synthesis Methods
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine can be synthesized by the reaction of 4-(1,3-benzodioxol-5-yl)hydrazine with pyrazole-3,5-dicarboxylic acid diethyl ester in the presence of a suitable base. The reaction yields a yellow solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has been extensively studied for its potential therapeutic applications in several diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to be a potent inhibitor of several enzymes such as protein tyrosine phosphatases, cyclin-dependent kinases, and c-Jun N-terminal kinases. These enzymes play a crucial role in the development and progression of several diseases, and inhibition of these enzymes has been shown to have therapeutic potential.
properties
Molecular Formula |
C10H10N6O2 |
|---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine |
InChI |
InChI=1S/C10H10N6O2/c11-9-8(10(12)16-15-9)14-13-5-1-2-6-7(3-5)18-4-17-6/h1-3,13H,4H2,(H4,11,12,14,15,16) |
InChI Key |
TVJXVUSGFKUFNL-UHFFFAOYSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C3C(=NN=C3N)N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C3C(=NN=C3N)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C3C(=NN=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-cyano-7-ethyl-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292149.png)
![2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292150.png)
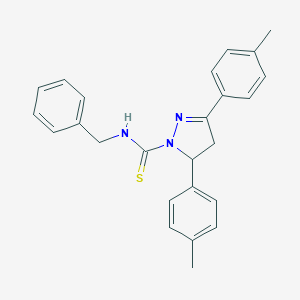
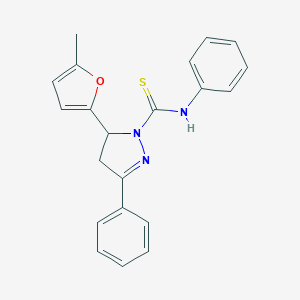
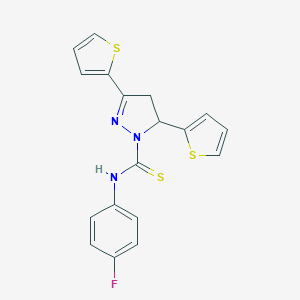
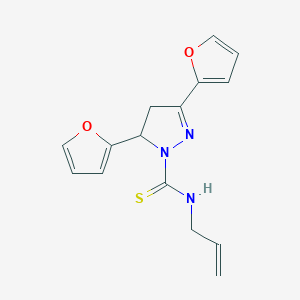
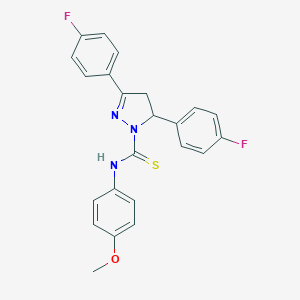
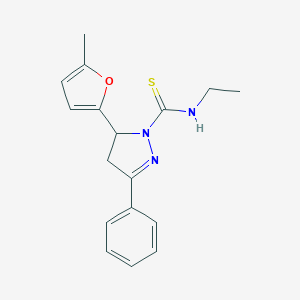

![1-{2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292162.png)
![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292165.png)
